molecular formula C9H6BrClN2S B1481102 4-(5-Bromothiophen-2-yl)-6-chloro-2-methylpyrimidine CAS No. 2092715-85-8

4-(5-Bromothiophen-2-yl)-6-chloro-2-methylpyrimidine

Cat. No. B1481102
CAS RN: 2092715-85-8
M. Wt: 289.58 g/mol
InChI Key: UZVOLRYQBUJEGW-UHFFFAOYSA-N
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Description

The compound “4-(5-Bromothiophen-2-yl)-6-chloro-2-methylpyrimidine” seems to be a complex organic molecule that likely contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a thiophene ring, which is a five-membered ring with one sulfur atom . The molecule also has bromine and chlorine substituents .


Synthesis Analysis

While specific synthesis methods for “4-(5-Bromothiophen-2-yl)-6-chloro-2-methylpyrimidine” were not found, a related compound, [1,2,4]triazolo[4,3-c]quinazolines, bearing a 5-bromothiophen-2-yl fragment, was synthesized by oxidative cyclization of the corresponding hydrazones with bromine in glacial acetic acid at room temperature .

Scientific Research Applications

Dye Synthesis

The bromothiophene moiety is often used in the synthesis of dyes, particularly in the Suzuki cross-coupling reaction to obtain D-π-A-π-D dyes, which are important for various optical applications .

Material Science

Bromothiophene derivatives are being studied for their potential applications in material science, especially in the development of new materials with desirable thermal, optical, and electrical properties .

Thermal Stability

Similar compounds have shown thermal stability up to certain temperatures, which suggests that 4-(5-Bromothiophen-2-yl)-6-chloro-2-methylpyrimidine could be used in environments requiring high thermal resistance .

Film Formation

The ability to form films through thermal evaporation suggests potential use in coating technologies or as a component in thin-film devices .

properties

IUPAC Name

4-(5-bromothiophen-2-yl)-6-chloro-2-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClN2S/c1-5-12-6(4-9(11)13-5)7-2-3-8(10)14-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZVOLRYQBUJEGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)C2=CC=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Bromothiophen-2-yl)-6-chloro-2-methylpyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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